3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium
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Overview
Description
“3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium” is a complex organic compound that features multiple functional groups, including benzothiazolium, sulfonate, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of benzothiazolium rings, sulfonation, and chlorination. Each step would require specific reagents and conditions, such as:
Formation of Benzothiazolium Rings: This could involve the reaction of o-aminothiophenol with carbon disulfide and an alkylating agent.
Sulfonation: Introduction of the sulfonate group might be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Chlorination: Chlorine atoms could be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzothiazolium rings might be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions could target the double bonds or the benzothiazolium rings.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be explored for its potential as a fluorescent probe or as a bioactive molecule with specific interactions with biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might find applications in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as a fluorescent probe, its mechanism might involve the absorption and emission of light at specific wavelengths. If it has bioactive properties, it might interact with enzymes, receptors, or other biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium Derivatives: Compounds with similar benzothiazolium rings.
Sulfonate-Containing Compounds: Molecules with sulfonate groups.
Chlorinated Organic Compounds: Organic molecules with chloro substituents.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which might confer unique properties and applications not found in simpler compounds.
Properties
Molecular Formula |
C37H49Cl2N3O6S4 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium |
InChI |
InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChI Key |
QHWFOIQMQRNAQK-UHFFFAOYSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC\1=C(CC(C/C1=C\C2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)/C=C\4/N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC[NH+](CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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